molecular formula C9H17N3O4S B1583208 Methionylasparagine CAS No. 36261-61-7

Methionylasparagine

Cat. No. B1583208
CAS RN: 36261-61-7
M. Wt: 263.32 g/mol
InChI Key: JMEWFDUAFKVAAT-UHFFFAOYSA-N
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Description

Methionylasparagine is a dipeptide composed of methionine and asparagine . It is an incomplete breakdown product of protein digestion or protein catabolism .


Synthesis Analysis

Methionyl-tRNA synthetase (MetRS) binds to free methionine in its catalytic site, and the charging of amino acid takes place in the presence of ATP, which then is finally transferred to 2 -OH moiety of the terminal adenosine of tRNA . MetRS acylates two tRNAs (tRNAfMet and tRNAmMet), which have different nucleotide sequences .


Molecular Structure Analysis

The molecular formula of Methionylasparagine is C9H17N3O4S . The average mass is 263.314 Da and the Monoisotopic mass is 263.093964 Da .


Physical And Chemical Properties Analysis

Methionylasparagine has a molecular formula of C9H17N3O4S . Its physical and chemical properties would be influenced by its molecular structure and the properties of the constituent amino acids, methionine and asparagine .

Scientific Research Applications

1. Cancer Therapy

Methionylasparagine, as part of the broader category of amino acids like methionine, plays a significant role in cancer therapy. The concept of amino acid auxotrophy, which refers to a metabolic defect that renders cancer cells incapable of surviving under amino acid-depleted conditions, is being exploited in therapeutic approaches against cancer. Methionine auxotrophy is a novel area currently under exploration for targeting certain cancers. This exploration includes in vitro, in vivo, and patient data on targeting cancer with methionine depletion. The development of therapies that exploit the unique metabolic needs of cancer cells, such as the dependence on specific amino acids, offers a promising direction for cancer treatment (Agrawal et al., 2012).

2. Antibody Engineering

In the field of antibody engineering, methionine (Met) is a critical amino acid due to its susceptibility to oxidation. Studies have shown that Met oxidation in recombinant monoclonal antibodies, especially in proximity to asparagine residues, can lead to significant structural changes. This insight is vital for understanding the stability and efficacy of therapeutic antibodies. Such knowledge is essential for the design and production of more stable antibody-based therapeutics (Liu et al., 2008).

3. Enzymatic Research

Methionine aminopeptidases (MetAPs) have been a subject of research due to their role in cleaving initiator methionine in many cellular proteins. Recent discoveries of MetAPs with relaxed substrate specificity, where these enzymes can cleave amino acids like leucine in addition to methionine, offer new insights into protein processing and metabolism. This finding is significant for understanding protein synthesis and may have applications in drug design and development (Bala et al., 2019).

4. Plant Defense Mechanisms

In the context of plant biology, methionine plays a role in defense mechanisms. It induces hydrogen peroxide generation and upregulates defense-related genes in plants like grapevine, enhancing resistance to pathogens like Plasmopara viticola. This knowledge is crucial for developing strategies to increase crop resistance to various pathogens, thereby improving agricultural productivity (Boubakri et al., 2013).

5. Clinical and Food Industry Applications

l-Asparaginase, an enzyme catalyzingthe hydrolysis of l-asparagine, has significant applications in both the clinical and food industries. Research on the substrate specificity of l-asparaginase from Bacillus licheniformis revealed that the substitution of a tyrosine residue with methionine altered its interaction with the substrate. These insights are vital for enhancing the enzyme's specificity for applications such as leukemia treatment and reducing acrylamide formation in fried foods (Ran et al., 2020).

6. Antimicrobial Research

In antimicrobial research, the de novo biosynthesis of methionine has been studied in bacteria like Salmonella Typhimurium. Understanding how bacteria source methionine, either through biosynthesis or transport, provides insights into their survival mechanisms. Disrupting methionine biosynthesis pathways can be a strategy for developing new antimicrobial therapies (Husna et al., 2018).

7. Amino Acid Metabolism in Cancer Therapy

Further, amino acid-degrading enzymes, including those targeting methionine, are being explored in cancer therapy. These enzymes can exploit the altered metabolism of cancer cells, which might depend on specific amino acids for growth and survival. Research in this area aims to develop therapies that specifically target cancer cells' metabolic weaknesses (Pokrovsky et al., 2019).

8. Genetic Studies in Fission Yeast

In genetics, methionine auxotrophy has been used as a selectable marker for targeted gene integration and disruption in model organisms like fission yeast. This application is crucial for studying eukaryotic cell biology and understanding gene functions (Ma et al., 2007).

properties

IUPAC Name

4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEWFDUAFKVAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318733
Record name Methionylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methionylasparagine

CAS RN

36261-61-7
Record name NSC334376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methionylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Tahan - Journal of Physical & Theoretical Chemistry, 2018 - jptc.srbiau.ac.ir
Density functional theory methods(DFT) and natural bond orbital (NBO) analysis were used to investigate the effects of isomerism and side chain mutation at a microscopic level on the …
Number of citations: 6 jptc.srbiau.ac.ir
RJ Gait, JR Langlois… - Canadian Journal of …, 1972 - cdnsciencepub.com
… Methionylasparagine, methionylglutamine and, as an additional check on the procedure, alanylglycine were prepared using these conditions and the yields of pure product isolated are …
Number of citations: 8 cdnsciencepub.com
WE SEIFERT JR - 1975 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGGGGGGGG GGG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
C Gulmez, O Atakisi - Veterinarski arhiv, 2020 - hrcak.srce.hr
The aim of this study was to investigate the plasma and tissue levels of nesfatin-1 and irisin hormones, which were discovered in recent years and are associated with endocrine and …
Number of citations: 1 hrcak.srce.hr
WE Seifert Jr, RE McKee, CF Beckner… - Analytical …, 1978 - Elsevier
The gas chromatographic and mass spectrometric behavior of over 120 different dipeptides has been investigated. The dipeptides were analyzed as their N,O-perfluoropropionyl methyl …
Number of citations: 18 www.sciencedirect.com
KL Agarwal, GW Kenner, RC Sheppard - Journal of the Chemical …, 1968 - pubs.rsc.org
… The reason for this apparent instability is obscure, but it appears to be associated with the methionylasparagine sequence, since it was also observed in reactions of the second …
Number of citations: 6 pubs.rsc.org
D Mebs - Progress in Venom and Toxin Research, 1987
Number of citations: 1

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